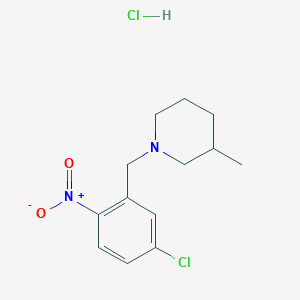
1-(5-chloro-2-nitrobenzyl)-3-methylpiperidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-chloro-2-nitrobenzyl)-3-methylpiperidine hydrochloride, also known as CNB-001, is a novel neuroprotective drug that has gained attention in the field of neuroscience due to its potential therapeutic applications. CNB-001 is a small molecule that has been shown to have neuroprotective properties in various preclinical models of neurological disorders.
作用機序
The exact mechanism of action of 1-(5-chloro-2-nitrobenzyl)-3-methylpiperidine hydrochloride is not fully understood. However, it is believed to act by modulating various signaling pathways involved in neuronal survival and inflammation. This compound has been shown to activate the PI3K/Akt pathway, which is involved in cell survival and growth. Additionally, this compound has been shown to inhibit the NF-κB pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inhibiting apoptosis, and reducing inflammation. This compound has also been shown to improve mitochondrial function and increase the expression of neurotrophic factors, which are involved in neuronal survival and growth.
実験室実験の利点と制限
1-(5-chloro-2-nitrobenzyl)-3-methylpiperidine hydrochloride has several advantages for lab experiments, including its neuroprotective properties, anti-inflammatory effects, and ability to improve functional outcomes. However, there are also limitations to using this compound in lab experiments, including its complex synthesis process and potential toxicity at high doses.
将来の方向性
There are several future directions for the research and development of 1-(5-chloro-2-nitrobenzyl)-3-methylpiperidine hydrochloride. One potential direction is to investigate the efficacy of this compound in clinical trials for neurological disorders such as traumatic brain injury, stroke, and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential targets for drug development. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for this compound.
In conclusion, this compound is a promising neuroprotective drug that has potential therapeutic applications in various neurological disorders. Its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions make it an exciting area of research in the field of neuroscience.
合成法
1-(5-chloro-2-nitrobenzyl)-3-methylpiperidine hydrochloride can be synthesized using a multi-step process involving the reaction of 5-chloro-2-nitrobenzyl chloride with 3-methylpiperidine. The resulting product is then purified and crystallized to obtain this compound in its hydrochloride form. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
科学的研究の応用
1-(5-chloro-2-nitrobenzyl)-3-methylpiperidine hydrochloride has been extensively studied for its neuroprotective properties in various preclinical models of neurological disorders, including traumatic brain injury, stroke, and Alzheimer's disease. This compound has been shown to reduce neuronal damage and improve functional outcomes in these models. Additionally, this compound has been shown to have anti-inflammatory properties, which may contribute to its neuroprotective effects.
特性
IUPAC Name |
1-[(5-chloro-2-nitrophenyl)methyl]-3-methylpiperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2.ClH/c1-10-3-2-6-15(8-10)9-11-7-12(14)4-5-13(11)16(17)18;/h4-5,7,10H,2-3,6,8-9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFOLAUWMGOVYEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=C(C=CC(=C2)Cl)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(2-chloro-6-fluorobenzyl)-N-[4-(cyanomethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5033030.png)
![3-methoxy-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-naphthamide](/img/structure/B5033035.png)
![5-nitro-N-phenylspiro[benzimidazole-2,1'-cyclohexan]-4-amine](/img/structure/B5033043.png)
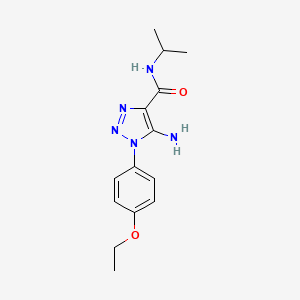
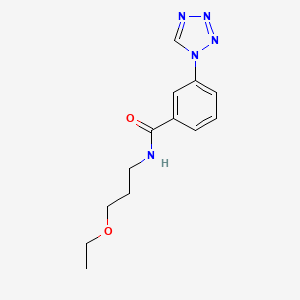
![2-chloro-N-[2-(4-chlorophenyl)ethyl]-N'-(2-thienylsulfonyl)benzenecarboximidamide](/img/structure/B5033062.png)
![3-[(4-ethoxyphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5033064.png)

![N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B5033074.png)
![ethyl 2-[bis(phenylsulfonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5033083.png)
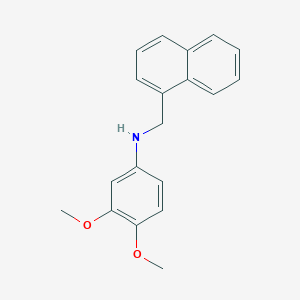
![3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(ethylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B5033093.png)
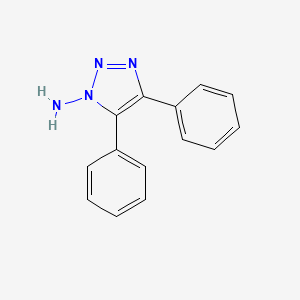
![1-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5033108.png)
